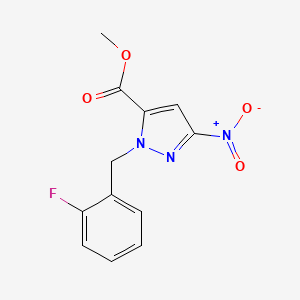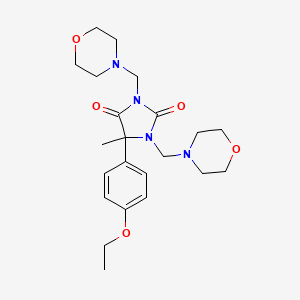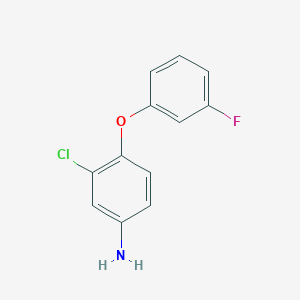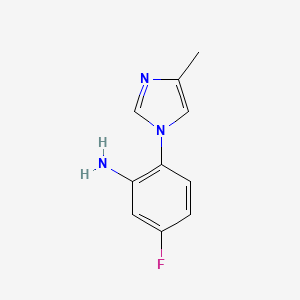![molecular formula C25H20N4O3 B10907152 N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group, a quinoline moiety, and a hydrazone linkage, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-quinolinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with Phenoxyacetic Acid: The hydrazone intermediate is then coupled with 4-formylphenoxyacetic acid in the presence of a suitable catalyst, such as acetic acid, to form the desired product. The reaction is typically conducted under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of N1-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its hydrazone linkage and quinoline moiety are known to interact with various biological targets, making it a candidate for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, N1-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of N1-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the hydrazone linkage can form covalent bonds with active site residues of enzymes, leading to their inhibition.
Comparison with Similar Compounds
Similar Compounds
N~1~-PHENYL-2-(4-{[(E)-2-(2-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Similar structure but with a pyridine moiety instead of quinoline.
N~1~-PHENYL-2-(4-{[(E)-2-(2-ISOQUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Contains an isoquinoline moiety.
Uniqueness
N~1~-PHENYL-2-(4-{[(E)-2-(2-QUINOLYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of a quinoline moiety and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H20N4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c30-24(27-20-7-2-1-3-8-20)17-32-21-13-10-18(11-14-21)16-26-29-25(31)23-15-12-19-6-4-5-9-22(19)28-23/h1-16H,17H2,(H,27,30)(H,29,31)/b26-16+ |
InChI Key |
RHRDSCCAWOIJGQ-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine](/img/structure/B10907071.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)

![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)



